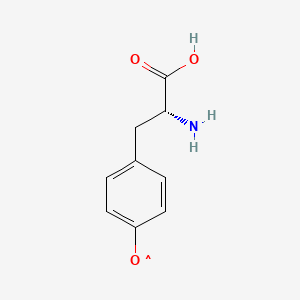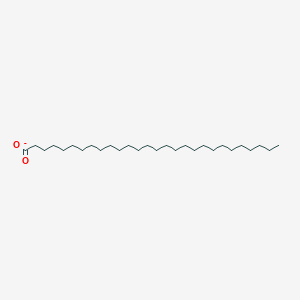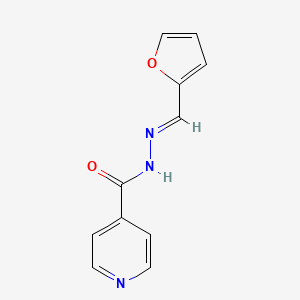
CID 6711990
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 6711990 is a polyether macrolide compound isolated from the marine sponge Lissodendoryx. It has garnered significant attention due to its potent anti-tumoral activity. This compound inhibits GTP binding to tubulin, preventing microtubule assembly, which is crucial for cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 6711990 is primarily obtained from marine sponges, but due to its low natural abundance, synthetic methods have been explored. The synthesis involves complex multi-step processes, including macrolactonization and glycosylation reactions .
Industrial Production Methods: Large-scale production of this compound is challenging due to its intricate structure. Methods such as mariculture, ex situ culture, and cell culture have been evaluated. chemical synthesis and semi-synthesis remain the most feasible approaches for industrial production .
Chemical Reactions Analysis
Types of Reactions: CID 6711990 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
CID 6711990 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit microtubule assembly.
Mechanism of Action
CID 6711990 exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. By inhibiting GTP binding to tubulin, it prevents microtubule assembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to other anti-tubulin drugs such as vincristine and vinblastine .
Comparison with Similar Compounds
- Halichondrin B
- Homohalichondrin B
- Ecteinascidin 743
- LL-15
Comparison: CID 6711990 is unique due to its specific binding affinity to tubulin and its potent anti-tumoral activity. While similar compounds like halichondrin B and homohalichondrin B also inhibit microtubule assembly, this compound has shown distinct pharmacological properties and higher efficacy in certain cancer cell lines .
Properties
Molecular Formula |
C61H86O19 |
|---|---|
Molecular Weight |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29?,30?,32?,34?,35?,36?,37?,38+,39+,40?,41?,42?,43+,44?,45+,46?,47?,48+,50+,51+,52?,53?,54?,55+,56?,57?,58?,59+,60+,61+/m1/s1 |
InChI Key |
WVWWZNXKZNACRW-XAWBFGRASA-N |
Isomeric SMILES |
C[C@@H]1CC2CC[C@H]3C(=C)CC(O3)CC[C@]45CC6[C@H](O4)C7C(O6)C(O5)C8[C@@H](O7)CCC(O8)CC(=O)OC9[C@H](CC(C1=C)O2)OC1CC2C(C[C@@]3(O2)C[C@H]2[C@@H](O3)C(C[C@@]3(O2)CC([C@H]2[C@@H](O3)CC(C(O2)CC(=O)CCO)O)C)C)OC1C9C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
IHB cpd isohomohalichondrin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


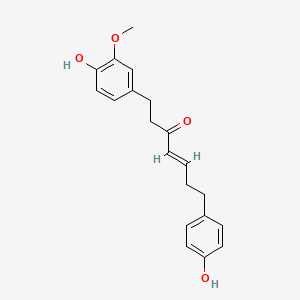
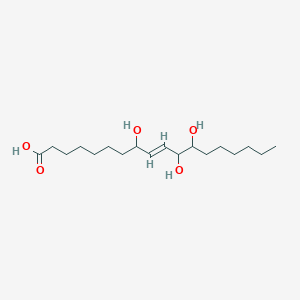
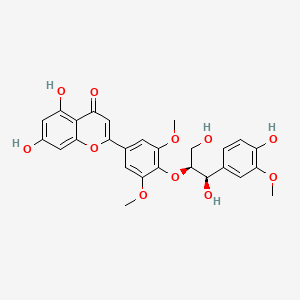
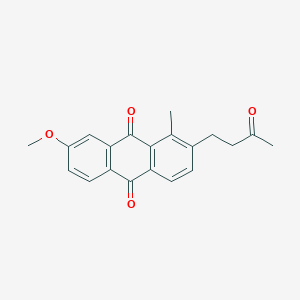
![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)
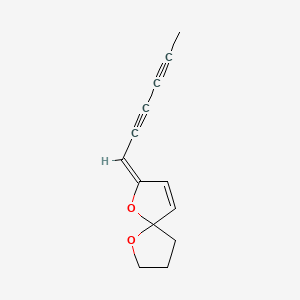
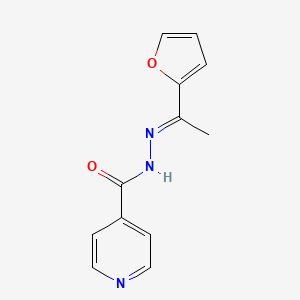
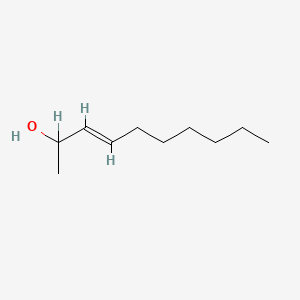
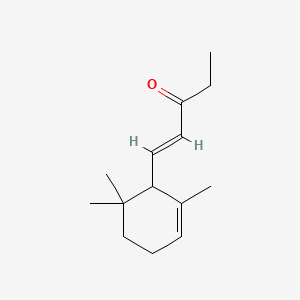
![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)

